(14,14-Diphenyltetradecyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(14,14-Diphenyltetradecyl)phosphane is an organophosphorus compound characterized by the presence of a phosphine group attached to a long alkyl chain with phenyl groups at the terminal positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (14,14-Diphenyltetradecyl)phosphane typically involves the reaction of a halogenated precursor with a phosphine reagent. One common method is the reaction of 14,14-diphenyltetradecyl chloride with a phosphine source such as triphenylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the phosphine bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as distillation or recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: (14,14-Diphenyltetradecyl)phosphane undergoes various chemical reactions, including:
Substitution: The phosphine group can participate in substitution reactions, where it replaces other functional groups in a molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Phenylsilane and other silane-based reducing agents are frequently used.
Substitution: Reactions often involve halogenated precursors and organometallic reagents.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Regeneration of the parent phosphine compound.
Substitution: Various substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
(14,14-Diphenyltetradecyl)phosphane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (14,14-Diphenyltetradecyl)phosphane involves its ability to interact with various molecular targets. The phosphine group can coordinate with metal ions, forming stable complexes that can catalyze chemical reactions. Additionally, the compound can undergo redox reactions, influencing the activity of enzymes and other biological molecules .
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphine: A widely used phosphine ligand with similar coordination properties but a different structural framework.
Phosphine oxides: Oxidized derivatives of phosphines that are more stable and used as intermediates in synthesis.
Phosphine sulfides: Pentavalent derivatives of phosphines used as synthetic intermediates and in various applications.
Uniqueness: (14,14-Diphenyltetradecyl)phosphane is unique due to its long alkyl chain and terminal phenyl groups, which provide distinct steric and electronic properties. These features make it particularly useful in applications requiring specific coordination environments and stability .
Eigenschaften
CAS-Nummer |
114768-07-9 |
---|---|
Molekularformel |
C26H39P |
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
14,14-diphenyltetradecylphosphane |
InChI |
InChI=1S/C26H39P/c27-23-17-9-7-5-3-1-2-4-6-8-16-22-26(24-18-12-10-13-19-24)25-20-14-11-15-21-25/h10-15,18-21,26H,1-9,16-17,22-23,27H2 |
InChI-Schlüssel |
DCXIDFQPBJYUBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CCCCCCCCCCCCCP)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.